(4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
The compound (4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that combines a pyrazine ring, a piperidine ring, and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multiple steps:
Formation of the Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate halogenated compound to introduce the oxy group.
Piperidine Derivatization: The intermediate is then reacted with piperidine under basic conditions to form the pyrazin-2-yloxy piperidine derivative.
Xanthene Coupling: Finally, the xanthene moiety is introduced through a coupling reaction, often using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyrazine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or nitrated derivatives of the pyrazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazine and xanthene moieties suggests possible interactions with biological macromolecules.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound might be used in the development of new materials, such as organic semiconductors or fluorescent dyes, due to the xanthene moiety’s known photophysical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pyrazine ring could interact with metal ions or other cofactors, while the xanthene moiety might provide additional binding interactions through π-π stacking or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
(4-(pyridazin-3-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone: Similar structure but with a pyridazine ring instead of pyrazine.
(4-(pyrimidin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone: Contains a pyrimidine ring.
(4-(quinolin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone: Features a quinoline ring.
Uniqueness
The uniqueness of (4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone lies in its combination of the pyrazine, piperidine, and xanthene moieties. This specific arrangement can lead to distinct chemical and biological properties not observed in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound (4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a piperidine ring, a pyrazine moiety, and a xanthenone core, this compound may exhibit significant pharmacological properties due to its structural features. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique architecture suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Antibacterial Properties
Research has indicated that this compound exhibits moderate antibacterial activity. A study published in the European Journal of Medicinal Chemistry evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The findings suggested that while the compound showed some effectiveness, further investigations are necessary to fully understand its mechanisms of action and confirm its antibacterial potential.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Interference with metabolic pathways : The presence of the pyrazine and piperidine groups may allow for interactions with key enzymes in bacterial metabolism.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds. The following table summarizes some relevant compounds and their associated biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(Pyridin-2-yloxy)piperidine | Pyridine instead of pyrazine | Antimicrobial |
9H-Fluoren-9-one | Similar xanthenone core | Anticancer |
4-(Thiazol-2-yloxy)piperidine | Thiazole instead of pyrazine | Antifungal |
This comparison highlights the diversity within this chemical class and underscores the unique contributions of the pyrazinyl and xanthenone components in influencing biological activity.
Case Studies
Several case studies have explored the biological activity of similar compounds. For instance:
- A study on 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone demonstrated significant inhibitory effects on Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting potential anticancer properties .
- Another investigation into piperidine derivatives revealed their capacity to inhibit tyrosinase, indicating possible applications in treating hyperpigmentation disorders .
These studies provide insights into how modifications in chemical structure can lead to variations in biological activity.
Properties
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-23(26-13-9-16(10-14-26)28-21-15-24-11-12-25-21)22-17-5-1-3-7-19(17)29-20-8-4-2-6-18(20)22/h1-8,11-12,15-16,22H,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLFPPZFNSIXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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